Epigoitrin
Overview
Description
Epigoitrin is a natural alkaloid isolated from Isatis indigotica (Ban Lan Gen) that exhibits antiviral, anticancer, and antithyroid activities . It has a molecular weight of 129.18 .
Synthesis Analysis
Epigoitrin derivatives were designed based on computational results and displayed inhibitory potencies against neuraminidase in in vitro biological evaluation . The computer-aided drug design, synthesis procedure, and in vitro biological experimental protocols of epigoitrin derivatives as novel neuraminidase inhibitors have been reported .
Molecular Structure Analysis
Epigoitrin has the molecular formula C5H7NOS and a molecular weight of 129.18 . It has been found that hydrogen bonds, hydrophobic, and electrostatic interactions to the residues of neuraminidase are key elements for activity .
Chemical Reactions Analysis
Epigoitrin has been analyzed using supercritical fluid chromatography-photodiode array detector-mass spectrometry (SFC-PDA-MS) for qualitative and quantitative analyses . The SFC/UV/MS-based assay for the quantitative analyses of R- and S-goitrin was found to be eight times faster than the normal phase liquid chromatography (NPLC) method .
Physical And Chemical Properties Analysis
Epigoitrin has a molecular weight of 129.18 and a CAS No. of 1072-93-1 .
Scientific Research Applications
Sensor Development for Epigoitrin Detection
The development of a novel molecularly imprinted electrochemical sensor using polyaniline functionalized graphene oxide has been shown to be highly effective for the sensitive and selective analysis of trace amounts of epigoitrin in herbs and traditional Chinese medicine preparations. This sensor demonstrates significant potential for pharmacokinetic studies and pharmaceutical quality control, particularly due to epigoitrin's distinct antiviral pharmacological activities. The sensor's ability to provide on-site, real-time, and rapid detection of epigoitrin underscores its importance in clinical treatment and drug development (Sun et al., 2022).
Chemical Synthesis Approaches
Efficient and practical methods for the chemical synthesis of epigoitrin have been developed, expanding the possibilities for its study and application in various fields. These synthesis approaches from readily available compounds like (R)-(+)-4-hydroxy-γ-butyrolactone highlight the growing interest in making epigoitrin more accessible for research and development purposes (W. Yin & Chunhua Qiao, 2013).
Epigoitrin's Role in Immune Modulation and Viral Infection
Research has shown that epigoitrin, a natural alkaloid from Isatis indigotica, can reduce the susceptibility of hosts to influenza virus under stress by modulating the immune system. This involves the reduction of protein expression related to mitochondrial antiviral signaling, thereby enhancing the body's antiviral response. Such findings are crucial for understanding how natural compounds like epigoitrin can be harnessed to combat viral infections, particularly in stress-induced susceptible models (Luo et al., 2019).
Antiviral Constituents and Mechanisms
Epigoitrin has been identified as one of the main antiviral constituents of Radix Isatis indigotica, demonstrating significant antiviral activity. Understanding the specific constituents and their mechanisms of action is critical for the development of more effective antiviral treatments. Studies like these contribute to the broader knowledge base necessary for advancing the use of traditional medicine in modern therapeutic applications (Xu Li et al., 2005).
Future Directions
Epigoitrin has been found to alleviate lipid and glucose metabolic disorders induced by a high-fat diet . It also reduces susceptibility to influenza virus via mitochondrial antiviral signaling . These findings suggest potential future directions for the use of Epigoitrin in treating metabolic disorders and viral infections .
properties
IUPAC Name |
(5R)-5-ethenyl-1,3-oxazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVYLOFLQICCT-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CNC(=S)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CNC(=S)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318342 | |
Record name | Epigoitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Goitrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5454 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Epigoitrin | |
Color/Form |
Large prisms from ether | |
CAS RN |
1072-93-1, 500-12-9 | |
Record name | Epigoitrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epigoitrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epigoitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPIGOITRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N815D740R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50 °C | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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